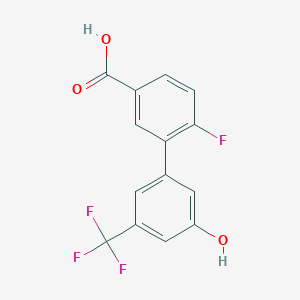
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% (5-CF3TFP) is an organic compound used in scientific research. It is a member of the phenol family, and its properties make it a potential tool for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the hydrolysis of esters, and as a fluorescent probe for the detection of metal ions. It is also used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and phosphatases, and in the synthesis of fluorescent dyes and imaging agents.
Wirkmechanismus
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% is not well understood. Its fluorescence is believed to be due to its ability to bind to metal ions, and its ability to act as a catalyst in the hydrolysis of esters is likely due to its hydrophobic nature. Its ability to act as a reagent in the synthesis of organic compounds is likely due to its ability to act as an electrophile and a nucleophile.
Biochemical and Physiological Effects
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be non-toxic and non-mutagenic, and it has been shown to have no adverse effects on human cells. It has also been shown to have no effect on the activity of enzymes and proteins, and it has been shown to have no effect on the activity of transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity and its low cost. It is also relatively easy to synthesize, and it is stable under a wide range of conditions. The main limitation of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% is its limited solubility in aqueous media, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
The future directions for 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its applications in scientific research. Additionally, further research is needed to improve its solubility in aqueous media, which would make it more versatile for use in laboratory experiments. Finally, further research into its potential use as a fluorescent probe for the detection of metal ions could lead to new applications in scientific research.
Synthesemethoden
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 5-fluoro-2-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in an aqueous medium. The second step involves the reaction of the intermediate product with trifluoromethylphenol in an organic solvent. The reaction yields 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% in 95% purity.
Eigenschaften
IUPAC Name |
4-fluoro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-2-1-7(13(20)21)5-11(12)8-3-9(14(16,17)18)6-10(19)4-8/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGSQONXMQURPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686676 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1262003-74-6 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)




